(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide
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Overview
Description
(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Acrylamide formation: The final step involves the reaction of the pyrazole derivative with an appropriate acrylamide derivative under suitable conditions, often using a base as a catalyst.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using automated reactors. The conditions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The acrylamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds can exhibit antibacterial and antifungal properties.
Medicine
Anti-inflammatory: Pyrazole derivatives are studied for their potential anti-inflammatory effects.
Anticancer: Some compounds in this class have shown promise in inhibiting cancer cell growth.
Industry
Dyes and Pigments: Pyrazole derivatives can be used in the production of dyes and pigments due to their vibrant colors.
Agriculture: These compounds can be used as pesticides or herbicides.
Mechanism of Action
The mechanism of action of (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide
- (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(m-tolyl)acrylamide
Uniqueness
The unique combination of the nitro group and the pyrazole ring in (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(p-tolyl)acrylamide may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
(Z)-N-(4-methylphenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-18-10-13-21(14-11-18)26-24(30)15-12-20-17-28(22-7-3-2-4-8-22)27-25(20)19-6-5-9-23(16-19)29(31)32/h2-17H,1H3,(H,26,30)/b15-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXUPXFFCDIXKE-QINSGFPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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